molecular formula C17H16ClN3O3S3 B3212284 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide CAS No. 1098643-88-9

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide

Cat. No.: B3212284
CAS No.: 1098643-88-9
M. Wt: 442 g/mol
InChI Key: VUPJMUAFQGVMDN-UHFFFAOYSA-N
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Description

This compound is a pyrrolidine-2-carboxamide derivative featuring a sulfonyl group linked to a 5-chlorothiophen-2-yl moiety and an N-substituted 2-methylbenzo[d]thiazol-6-yl group. The benzo[d]thiazole scaffold is known for its electron-withdrawing properties and role in modulating pharmacokinetic profiles, while the chlorothiophene sulfonyl group may enhance metabolic stability .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-methyl-1,3-benzothiazol-6-yl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O3S3/c1-10-19-12-5-4-11(9-14(12)25-10)20-17(22)13-3-2-8-21(13)27(23,24)16-7-6-15(18)26-16/h4-7,9,13H,2-3,8H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUPJMUAFQGVMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that has garnered attention for its potential biological activities. With the CAS number 1049862-06-7 and a molecular formula of C₁₈H₁₈ClN₃O₃S₂, this compound features a complex structure that includes a pyrrolidine ring, a benzo[d]thiazole moiety, and a thiophene sulfonyl group. Its unique composition suggests a multifaceted interaction with biological targets, making it a subject of interest in pharmacological research.

Anticancer Potential

Preliminary studies have indicated that compounds similar to 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide exhibit significant anticancer activity. For instance, derivatives of thiophenes and thiazoles have been reported to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The presence of the sulfonamide group in this compound may enhance its ability to interact with specific biological targets associated with tumor growth and proliferation.

The exact mechanism of action for this compound is still under investigation; however, it is hypothesized that the sulfonyl group may facilitate interactions with enzyme active sites or receptor binding domains. This could lead to inhibition of key pathways involved in cancer cell survival or proliferation. Additionally, compounds containing thiazole rings often demonstrate inhibition of enzymes such as monoamine oxidase (MAO), which could also contribute to their anticancer effects.

Neuroprotective Effects

Research has suggested that related compounds may possess neuroprotective properties. For example, studies on thiosemicarbazones have shown their potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). Given the structural similarities, it is plausible that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide could exhibit similar neuroprotective effects.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anticancer ActivityInhibition of cancer cell proliferation ,
Enzyme InhibitionPotential AChE and MAO inhibition ,
Neuroprotective EffectsProtection against neuronal damage ,

Case Study 1: Anticancer Activity

In a study focusing on the anticancer properties of similar compounds, researchers synthesized several derivatives containing thiophene and thiazole groups. These derivatives were tested against various cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity. The study highlighted the importance of the sulfonamide moiety in increasing biological activity, suggesting that 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide could be a promising candidate for further development.

Case Study 2: Neuroprotective Properties

Another investigation examined the neuroprotective effects of thiosemicarbazone derivatives in models of neurodegeneration. The results indicated significant reductions in neuronal death and improvements in behavioral outcomes in treated animals compared to controls. This study supports the hypothesis that compounds with similar structural features may confer protective effects against neurodegenerative processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on modifications to the pyrrolidine core, sulfonyl substituents, or benzo[d]thiazole appendages. Below is a comparative analysis of key derivatives:

Pyrrolidine-2-carboxamide Derivatives with Acyl Modifications

  • (2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 157, )

    • Structural Differences : Replaces the sulfonyl group with a hydroxyl at the pyrrolidine’s 4-position.
    • Functional Impact : The hydroxyl group may improve solubility but reduce stability compared to the sulfonyl group in the target compound.
    • Synthetic Relevance : Demonstrates the versatility of introducing polar groups for solubility optimization .
  • (R)-1-(3-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)benzoyl)pyrrolidine-3-carboxylic acid () Structural Differences: Features a carboxylic acid at the pyrrolidine-3-position and a thiazole-carbamoyl substituent. Biological Implications: Similar thiazole-carbamoyl motifs are common in kinase inhibitors, suggesting shared target pathways .

Benzo[d]thiazole and Thiophene Sulfonyl Analogs

  • Thiazol-5-ylmethyl derivatives ()

    • Structural Differences : Replace the benzo[d]thiazole with smaller thiazol-5-yl groups.
    • Functional Impact : Reduced aromatic bulk may lower target binding affinity but improve membrane permeability.
    • Pharmacokinetic Trade-offs : Smaller heterocycles often correlate with faster metabolic clearance .
  • Example 159 () : (2S,4R)-4-hydroxy-N-((S)-1-(4-(thiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide

    • Structural Differences : Incorporates a chiral ethyl linker instead of the sulfonyl-thiophene group.
    • Stereochemical Influence : The (S)-configuration at the ethyl linker may enhance enantioselective interactions with chiral biological targets .

Data Tables for Comparative Analysis

Table 1: Structural and Functional Comparison

Compound Name Core Modification Key Substituents Potential Biological Impact
Target Compound Pyrrolidine-2-carboxamide 5-chlorothiophen-2-yl sulfonyl, benzo[d]thiazole Enhanced stability, kinase inhibition
(2S,4R)-4-hydroxy-N-(4-(thiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (Example 157, ) 4-hydroxy-pyrrolidine Thiazol-5-yl benzyl Solubility optimization
(R)-1-(3-((5-((2-chloro-6-methylphenyl)carbamoyl)thiazol-2-yl)amino)benzoyl)pyrrolidine-3-carboxylic acid () Pyrrolidine-3-carboxylic acid Thiazole-carbamoyl Hydrogen-bonding, kinase targeting

Key Research Findings

  • Electron-Withdrawing Groups : The 5-chlorothiophen-2-yl sulfonyl group in the target compound likely enhances metabolic stability compared to hydroxyl or ester analogs, as seen in derivatives .
  • Benzo[d]thiazole vs.
  • Stereochemical Considerations : The (2S,4R) configuration in analogs from highlights the importance of stereochemistry in optimizing biological activity, though the target compound’s stereochemistry remains unspecified in available data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide
Reactant of Route 2
Reactant of Route 2
1-((5-chlorothiophen-2-yl)sulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)pyrrolidine-2-carboxamide

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